(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol
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Overview
Description
(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol is a chiral compound that features a phenyl group and a thiazole ring attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol typically involves the reaction of a thiazole derivative with a phenyl-substituted epoxide under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl or thiazole groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are typically ketones or aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and thiazole groups can engage in π-π interactions and hydrogen bonding with the target molecules, leading to changes in their activity or function. The ethanol moiety can also participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol: The enantiomer of the compound, which may have different biological activity.
2-phenyl-1-(1,3-thiazol-2-yl)ethanone: A ketone derivative that may have different reactivity and applications.
2-phenyl-1-(1,3-thiazol-2-yl)ethane: A reduced form of the compound with different chemical properties.
Uniqueness
(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol is unique due to its chiral nature and the presence of both phenyl and thiazole groups, which confer specific reactivity and interaction profiles. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c13-10(11-12-6-7-14-11)8-9-4-2-1-3-5-9/h1-7,10,13H,8H2/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMNNNUMCSZLOL-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C2=NC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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